5-Azidonorvaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

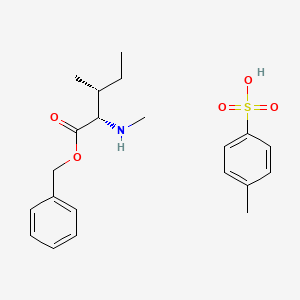

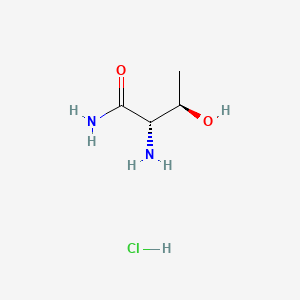

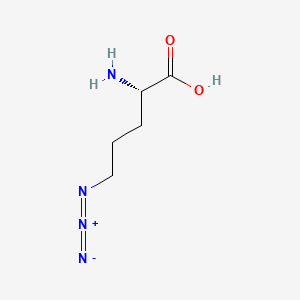

5-Azidonorvaline is a non-canonical amino acid that features an azide functional group. This compound is of significant interest in the field of chemical biology due to its unique properties and potential applications. The azide group in this compound serves as a bioorthogonal chemical handle, making it a valuable tool for various biochemical and bioconjugation efforts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azidonorvaline typically involves the introduction of the azide group into the amino acid structure. One common method is the copper-catalyzed diazo transfer reaction, where an amine is converted to an azide. This method is efficient and can be completed within a few days .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned copper-catalyzed diazo transfer reaction. This method is scalable and can be adapted for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Azidonorvaline undergoes various chemical reactions, including:

Reduction: The azide group can be reduced to an amine using reducing agents such as thiols or phosphines.

Common Reagents and Conditions:

Reduction: Thiols or phosphines are commonly used as reducing agents.

Click Chemistry: Copper(I) catalysts are often employed to facilitate the azide-alkyne cycloaddition reaction.

Major Products Formed:

Reduction: The primary product is the corresponding amine.

Click Chemistry: The major product is a triazole derivative.

Scientific Research Applications

5-Azidonorvaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Azidonorvaline primarily involves its azide group, which serves as a reactive handle for bioorthogonal chemistry. The azide group can undergo specific reactions under physiological conditions without interfering with native biological processes. This allows for the precise modification and labeling of biomolecules, facilitating various biochemical studies and applications .

Comparison with Similar Compounds

Azidohomoalanine: Another non-canonical amino acid with an azide group, used for similar applications in protein labeling and modification.

Azidoalanine: A shorter-chain analog of 5-Azidonorvaline, also used in bioorthogonal chemistry.

Uniqueness of this compound: this compound is unique due to its specific structure, which allows for efficient incorporation into proteins and other biomolecules. Its longer chain compared to azidoalanine provides additional flexibility and potential for diverse applications in chemical biology .

Properties

IUPAC Name |

(2S)-2-amino-5-azidopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O2/c6-4(5(10)11)2-1-3-8-9-7/h4H,1-3,6H2,(H,10,11)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUARUCAREKTRCL-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935463 |

Source

|

| Record name | 5-Azidonorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156463-09-1 |

Source

|

| Record name | 5-Azido-L-norvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156463091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Azidonorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.